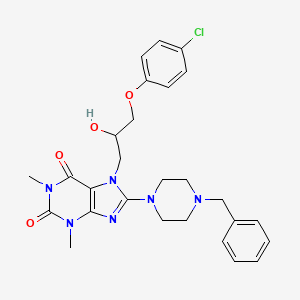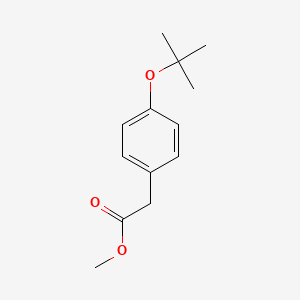
Methyl 2-(4-tert-butoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-tert-butoxyphenyl)acetate is a chemical compound with the formula C13H18O3 . It has a molecular weight of 222.28 . This compound is widely used in scientific research due to its intriguing properties.
Physical And Chemical Properties Analysis
This compound is a colorless or white to yellow powder or crystals or liquid . The compound should be stored in a refrigerator . More specific physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen
Green Chemistry and Catalysis
A study focused on the Friedel–Crafts acylation process, highlighting the development of a green chemistry approach using heterogeneous catalysts. This research is relevant for understanding the potential synthetic applications of similar compounds in pharmaceutical intermediates, such as the synthesis of Vioxx (Rofecoxib), emphasizing less polluting and more sustainable chemical processes (Yadav & Bhagat, 2005).
Ionic Liquids and CO2 Capture
Research on ionic liquids , specifically N-methyl-2-hydroxyethylammonium acetate, for high-pressure CO2 solubility offers insights into applications for carbon capture and environmental remediation. This highlights the importance of exploring functionalized acetates for environmental applications (Mattedi et al., 2011).
Organic Synthesis
The synthesis of 9‐Substituted‐1,8‐Dioxooctahydroxanthenes via iodine-catalyzed cyclization presents a methodological advancement in organic synthesis. This research could inform the synthesis strategies for compounds containing acetate groups, demonstrating the versatility of acetate in organic synthesis and the potential for creating complex molecular architectures (Luna et al., 2009).
Herbicides and Plant Growth Regulators
A study on ionic liquids containing the (2,4-dichlorophenoxy)acetate anion explores their use as herbicides and plant growth regulators. This research underscores the potential agricultural applications of acetate derivatives in developing more effective and possibly environmentally friendly herbicides (Pernak et al., 2013).
Advanced Materials and OLEDs
Research on organic light-emitting diodes (OLEDs) utilizing conjugated dendrons bearing twisted acenes indicates the role of acetate derivatives in the development of materials for electronic and photonic devices. This underscores the relevance of acetate derivatives in synthesizing materials with specific optical properties for advanced technological applications (Liu et al., 2013).
Safety and Hazards
The safety information for Methyl 2-(4-tert-butoxyphenyl)acetate indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Wirkmechanismus
Target of Action
Methyl 2-(4-tert-butoxyphenyl)acetate is a chemical compound that primarily targets the Human Endogenous Metabolite . This means that it interacts with metabolites that are naturally produced within human cells.
Mode of Action
It may bind to or influence the activity of enzymes, receptors, or other proteins, thereby altering cellular function .
Pharmacokinetics
Its metabolism and excretion would depend on the specific enzymes and transporters present in the body .
Result of Action
As an endogenous metabolite, it could potentially influence a variety of cellular functions, depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the surrounding environment, the presence of other molecules or compounds, and the specific conditions within the cell .
Eigenschaften
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-11-7-5-10(6-8-11)9-12(14)15-4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVZZNOBKKECQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2943673.png)
![2-[(1,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2943674.png)

![(2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2943680.png)

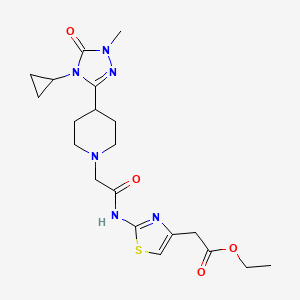
![Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2943688.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2943689.png)
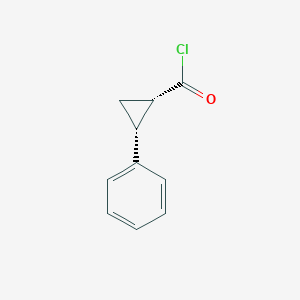
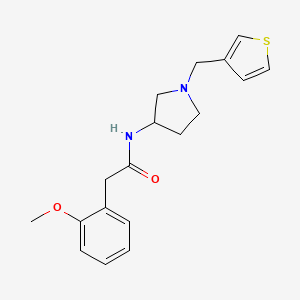

![N-isopentyl-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2943694.png)
